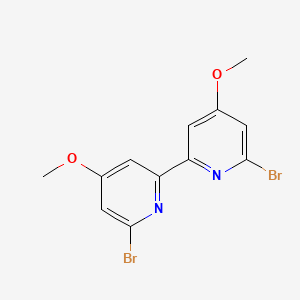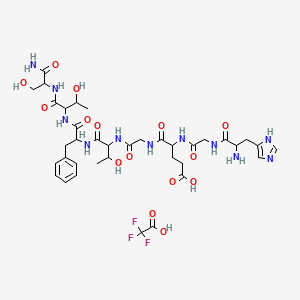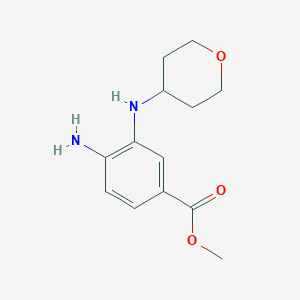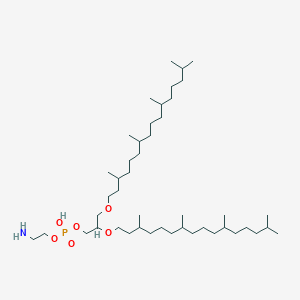![molecular formula C11H22N2O2S B15090678 {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)
{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride and subsequent alkylation with ethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, and amination reactions .
Chemical Reactions Analysis
Types of Reactions
{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Cyclopropanesulfonyl chloride: A reagent used in the synthesis of sulfonyl derivatives.
Ethylamine: An amine used in alkylation reactions.
Uniqueness
{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H22N2O2S |
|---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H22N2O2S/c1-2-12-9-10-5-7-13(8-6-10)16(14,15)11-3-4-11/h10-12H,2-9H2,1H3 |
InChI Key |
BLEPCUYSXLVBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCN(CC1)S(=O)(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile](/img/structure/B15090596.png)



![2-[2-(Propane-2-sulfonyl)ethyl]piperidine](/img/structure/B15090611.png)









